5-Cyano-2-trifluoromethylpyridine-4-boronic acid pinacol ester
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Overview
Description
5-Cyano-2-trifluoromethylpyridine-4-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-trifluoromethylpyridine-4-boronic acid pinacol ester typically involves the Miyaura borylation reaction. This process includes the cross-coupling of bis(pinacolato)diboron with aryl halides under palladium catalysis . The reaction conditions are generally mild, and the products are stable towards air, allowing for straightforward purification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. The scalability of the Miyaura borylation reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-2-trifluoromethylpyridine-4-boronic acid pinacol ester primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling with aryl or vinyl halides under palladium catalysis.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to coupling reactions.
Common Reagents and Conditions
Conditions: Mild temperatures, typically under inert atmosphere to prevent oxidation.
Major Products
The major products of these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
5-Cyano-2-trifluoromethylpyridine-4-boronic acid pinacol ester is extensively used in:
Chemistry: As a reagent in Suzuki-Miyaura coupling to synthesize complex organic molecules.
Biology and Medicine: In the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Industry: In the production of materials such as polymers and electronic components.
Mechanism of Action
The compound exerts its effects primarily through the Suzuki-Miyaura coupling mechanism. This involves:
Oxidative Addition: The palladium catalyst inserts into the aryl halide bond.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The new carbon-carbon bond is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- 4-Methoxyphenylboronic Acid Pinacol Ester
- 2-Thienylboronic Acid Pinacol Ester
Uniqueness
5-Cyano-2-trifluoromethylpyridine-4-boronic acid pinacol ester is unique due to its trifluoromethyl group, which imparts distinct electronic properties, enhancing its reactivity and stability in coupling reactions compared to other boronic esters .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BF3N2O2/c1-11(2)12(3,4)21-14(20-11)9-5-10(13(15,16)17)19-7-8(9)6-18/h5,7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQIAYBVILTVRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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